molecular formula C10H16O2 B13269498 Spiro[4.4]nonane-1-carboxylic acid

Spiro[4.4]nonane-1-carboxylic acid

Cat. No.: B13269498
M. Wt: 168.23 g/mol
InChI Key: DDZKLYHVPRGSNV-UHFFFAOYSA-N
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Description

Spiro[44]nonane-1-carboxylic acid is a unique organic compound characterized by its spirocyclic structure, which consists of two nonane rings connected through a single carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[4.4]nonane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the hydrogenation of spiro[4.4]nonane-1,6-dione, which can be prepared through the cyclization of di[aryl(hetaryl)methyl] malonic acids using P2O5 as a catalyst . The reaction conditions often involve a nitrogen atmosphere to prevent oxidation and the use of specific catalysts to control the stereochemistry of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Spiro[4.4]nonane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.

    Substitution Reagents: Thionyl chloride for conversion to acid chlorides, followed by nucleophilic substitution.

Major Products

    Oxidation: Spiro[4.4]nonane-1,6-dione.

    Reduction: Spiro[4.4]nonane-1,6-diol.

    Substitution: Various substituted spiro[4.4]nonane derivatives depending on the reagents used.

Scientific Research Applications

Spiro[4.4]nonane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of spiro[4.4]nonane-1-carboxylic acid in biological systems involves its interaction with specific molecular targets. The rigid spirocyclic structure allows for precise binding to enzymes and receptors, potentially modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.5]decane-1-carboxylic acid
  • Spiro[5.5]undecane-1-carboxylic acid
  • Spiro[4.4]nonane-1,6-dione

Uniqueness

Spiro[4.4]nonane-1-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to other spirocyclic compounds, it offers a balance of rigidity and flexibility, making it a valuable scaffold in various applications .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

spiro[4.4]nonane-4-carboxylic acid

InChI

InChI=1S/C10H16O2/c11-9(12)8-4-3-7-10(8)5-1-2-6-10/h8H,1-7H2,(H,11,12)

InChI Key

DDZKLYHVPRGSNV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CCCC2C(=O)O

Origin of Product

United States

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